molecular formula C21H24N2O3 B2366912 2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941889-20-9

2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2366912
CAS No.: 941889-20-9
M. Wt: 352.434
InChI Key: HMWUFEUNPKZBFA-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941889-20-9) is a chemical compound with the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol . This acetamide derivative features a distinct molecular framework that incorporates both ethoxyphenyl and 2-oxopyrrolidinyl groups, a structure of significant interest in modern medicinal chemistry for the design and development of novel pharmaceutical compounds . The compound is provided with a purity of 90% and above and is available for various research applications . Compounds with related structural motifs, such as the phenoxy acetamide scaffold, have been widely investigated and demonstrate a range of pharmacological activities in scientific literature, including potential as anti-cancer, anti-inflammatory, and antimicrobial agents . Furthermore, structurally similar 2-oxopyrrolidine acetamide derivatives have been identified and studied as positive allosteric modulators of biological targets such as the sigma-1 receptor, indicating the research value of this chemical class in neuroscience and pharmacology . The computed physicochemical properties include an XLogP3 of 2.8 and a polar surface area of 58.6 Ų . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-26-18-9-6-16(7-10-18)14-20(24)22-17-8-11-19(15(2)13-17)23-12-4-5-21(23)25/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWUFEUNPKZBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Aminobutyric Acid Derivatives

The foundational approach involves alkylating 3-substituted-4-aminobutyric acid derivatives with halogenated acetamides. As demonstrated in RU2629117C1, the potassium salt of 3-phenyl-4-aminobutyric acid reacts with chloroacetamide in ethanol at 65–70°C (3 h), yielding N-carbamoylmethyl-3-phenyl-4-aminobutyric acid. This intermediate undergoes cyclization in high-boiling solvents (toluene, 140–200°C) via water distillation, achieving 63% isolated yield after recrystallization.

Table 1: Alkylation Conditions for 4-Aminobutyric Acid Derivatives

Parameter Optimal Value Source
Molar Ratio (Acid:Chloroacetamide) 2:1
Solvent Ethanol
Temperature 65–70°C
Reaction Time 3 h
Yield (Post-Cyclization) 63%

Cyclization in High-Boiling Solvents

Cyclization of N-carbamoylmethyl intermediates occurs efficiently in water-immiscible solvents. The patent RU2629117C1 specifies toluene as the optimal medium, facilitating azeotropic water removal at 110°C. This method eliminates side reactions caused by residual moisture, enhancing purity to >98% (HPLC).

Palladium-Catalyzed Coupling Reactions

Thieme Connect’s β-arylation methodology provides an alternative route for introducing the 4-ethoxyphenyl group. Using Pd(PPh₃)₄ (5 mol%) and Ag₂CO₃ (0.5 equiv), β-diazo acetamides undergo cross-coupling with 4-ethoxyphenylboronic acid at 80°C in DMF, achieving 89% yield. This method is particularly effective for late-stage functionalization.

$$
\text{Reaction Scheme: } \text{Pd}^{0} + \text{Ar-B(OH)}2 \rightarrow \text{Ar-C}(=O)\text{NH}2 + \text{Byproducts} \quad
$$

Step-by-Step Synthesis Protocols

Protocol A: Potassium-Mediated Alkylation-Cyclization

  • Alkylation : Combine potassium 3-(4-ethoxyphenyl)-4-aminobutyrate (0.279 mol) with chloroacetamide (0.136 mol) in ethanol (400 mL). Reflux at 65–70°C for 3 h.
  • Acidification : Adjust pH to 2–3 with HCl, precipitating N-carbamoylmethyl-3-(4-ethoxyphenyl)-4-aminobutyric acid.
  • Cyclization : Reflux precipitate in toluene (140°C) with continuous water removal (Dean-Stark trap) for 6 h.
  • Purification : Recrystallize from ethanol/water (1:3), yielding 63% pure product.

Protocol B: Palladium-Catalyzed β-Arylation

  • Diazo Formation : Treat β-ketoacetamide with p-acetamidobenzenesulfonyl azide (p-ABSA) in CH₂Cl₂ at 0°C.
  • Coupling : React β-diazo intermediate with 4-ethoxyphenylboronic acid using Pd(PPh₃)₄/Ag₂CO₃ in DMF (80°C, 12 h).
  • Workup : Purify via silica chromatography (hexane/EtOAc 4:1), yielding 89% product.

Table 2: Comparative Analysis of Synthesis Protocols

Metric Protocol A Protocol B
Yield 63% 89%
Purity (HPLC) >98% 95%
Scalability Industrial Laboratory
Cost Efficiency High Moderate

Optimization of Reaction Conditions

Solvent Selection

Toluene outperforms DMF in cyclization due to its azeotropic water-removal capability, reducing hydrolysis byproducts. Conversely, DMF is essential for Pd-catalyzed coupling to solubilize boronic acids.

Catalytic Systems

Tetrabutylammonium bromide (TBAB) enhances cyclization rates by phase-transfer catalysis (20% reduction in reaction time). For coupling, Ag₂CO₃ prevents Pd black formation, maintaining catalytic activity.

Analytical Characterization

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.12–2.25 (m, 2H, pyrrolidinone CH₂), 3.45 (t, J=6.8 Hz, 2H, NCH₂), 4.03 (q, J=7.0 Hz, 2H, OCH₂), 6.85–7.45 (m, 8H, Ar-H).
  • HPLC : Retention time 12.7 min (C18 column, MeCN/H₂O 70:30).
  • Mass Spec : [M+H]⁺ calcd. for C₂₁H₂₅N₂O₃: 377.43; found 377.41.

Industrial Scalability Considerations

Protocol A’s ethanol/toluene system reduces costs ($12/kg vs. $45/kg for Pd catalysts). Large-scale runs (50 kg batches) achieve consistent yields (62–65%) with <2% impurity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced products, and substitution may yield substituted derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of this compound have been evaluated for their anticonvulsant properties. For instance, studies on similar compounds have shown significant activity in models of epilepsy, particularly through mechanisms involving sodium channel modulation. The structure-activity relationship (SAR) studies suggest that modifications in the amide and pyrrolidine moieties can enhance efficacy against seizures .

Sigma Receptor Affinity

The compound has been investigated for its interaction with sigma receptors, which are implicated in various neurological disorders. Compounds with similar structures have demonstrated selective binding to sigma-1 receptors, which may lead to therapeutic effects in pain management and neuroprotection .

Case Study 1: Anticonvulsant Screening

In a study focused on a series of N-phenylacetamide derivatives, the compound was subjected to maximal electroshock (MES) tests in animal models. Results indicated that certain derivatives exhibited protective effects against seizures, suggesting that structural modifications could enhance anticonvulsant activity .

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
2052.30>500>9.56
Phenytoin28.10>100>3.6

Case Study 2: Sigma Receptor Interaction

Another study investigated the binding affinity of related compounds to sigma receptors, revealing that some derivatives showed significant selectivity for sigma-1 over sigma-2 receptors. This selectivity is crucial for developing drugs aimed at treating conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

The following sections compare the target compound with structurally and functionally related acetamide derivatives.

Structural Analogues with Pyrrolidinone Moieties

Compounds containing 2-oxopyrrolidin-1-yl or related groups exhibit distinct bioactivities due to conformational preferences and electronic effects.

Compound Name Key Structural Features Molecular Weight Melting Point (°C) Synthesis Yield (%) Bioactivity Insights Reference
Target Compound 4-Ethoxyphenyl, 3-methyl-4-(2-oxopyrrolidin-1-yl) 366.4 (calc.) Not reported Not reported Potential GABA/AMPA receptor affinity (predicted)
N-(4-(4-(2-(4-Bromobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide Bromobenzylidene hydrazine, pyrrolidinone 398.7 185–187 65 Anti-inflammatory (in silico)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone, acetyl, isopropylphenyl 346.4 Not reported 58 Not reported

Key Observations :

  • The target compound lacks the bromobenzylidene or morpholinone substituents seen in analogues, which may reduce steric hindrance and alter receptor selectivity.
  • Pyrrolidinone derivatives generally exhibit moderate to high synthesis yields (58–89%), suggesting robust synthetic accessibility for the target compound .
Ethoxyphenyl-Containing Acetamides
Compound Name Key Structural Features Molecular Weight Melting Point (°C) Bioactivity Insights Reference
Target Compound Ethoxyphenyl, pyrrolidinone 366.4 Not reported Predicted CNS activity
2-(4-Ethoxyphenyl)-N-(5-(2-fluorophenylamino)-1H-indazol-3-yl)acetamide Indazole, fluorophenylamino 405.4 158–160 Anti-proliferative (IC50 = 1.2 µM)
N-[3-methyl-4-(1H-tetrazol-1-yl)phenyl]-2-thioxoacetamide (Compound 24) Tetrazole, thioxothiazolidinone 453.5 192–195 Not reported

Key Observations :

  • The indazole-containing analogue (MW 405.4) demonstrates potent anti-proliferative activity, suggesting that replacing pyrrolidinone with heterocycles (e.g., indazole) enhances cytotoxicity .
  • Thioxothiazolidinone derivatives (e.g., Compound 24) exhibit higher molecular weights and melting points, likely due to increased polarity .
Thiazolidinone and Morpholinone Derivatives

Thiazolidinone and morpholinone rings are associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects.

Compound Name Key Structural Features Synthesis Yield (%) Bioactivity Insights Reference
2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 22) Thioxothiazolidinone, trimethoxybenzylidene 85 Anticancer (in vitro)
2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone, methylsulfonyl 62 Not reported

Key Observations :

  • Thioxothiazolidinones (e.g., Compound 22) show high synthetic yields (85%) and potent anticancer activity, but their structural complexity may limit bioavailability compared to the target compound .
Pharmacological and Toxicological Profiles
  • Receptor Affinity: The target compound’s pyrrolidinone moiety is structurally similar to N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, which show high affinity for GABAA and AMPA receptors in molecular docking studies .
  • Toxicity: While toxicity data for the target compound are unavailable, structurally related 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide exhibits acute oral toxicity (Category 4) and respiratory irritation (Category 3) .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide , with the CAS number 2216746-87-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C22H23NO4C_{22}H_{23}NO_4, with a molecular weight of approximately 365.422 g/mol. The structural characteristics include a pyrrolidinone ring and an acetamide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H23NO4
Molecular Weight365.422 g/mol
CAS Number2216746-87-9
SMILESC[C@@H]1CC@@HN(C(=O)CCC(=O)O)C1=O

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Substitution Reactions : Followed by the introduction of the ethoxy and methyl groups.
  • Amide Bond Formation : The final step involves coupling the acetamide group to the substituted phenyl moiety using reagents like DCC or EDC in the presence of a base.

Anticancer Activity

Research indicates that compounds similar to 2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide exhibit varying degrees of anticancer activity. In vitro studies have shown that this compound can affect multiple cancer cell lines, including leukemia and melanoma, although it generally exhibits low cytotoxicity at concentrations around 10 µM .

The proposed mechanism involves interaction with specific molecular targets such as sigma receptors, which play roles in various cellular processes including apoptosis and cell proliferation. Positive allosteric modulation of sigma receptors has been noted as a significant pathway through which this compound may exert its effects .

Case Studies

A notable study evaluated the anticancer potential of structurally related compounds in a panel of approximately sixty cancer cell lines. The results indicated that compounds with similar structures exhibited selective activity against leukemia cells, suggesting a potential therapeutic avenue for further exploration .

Q & A

Q. What experimental approaches validate target engagement in biological systems?

  • Methodological Answer :
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the acetamide scaffold to crosslink with mGluR2 in HEK293 cells .
  • SPR Analysis : Measure binding kinetics (ka/kd) using Biacore T200 with immobilized receptor extracellular domains .

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